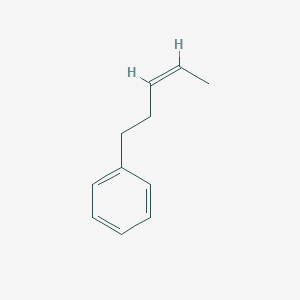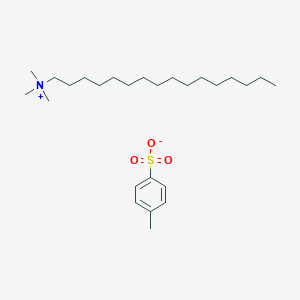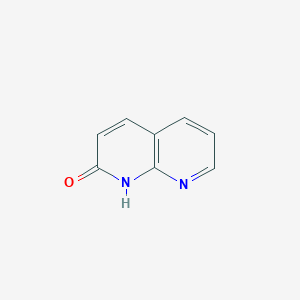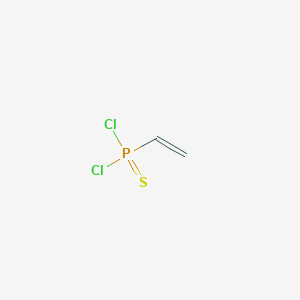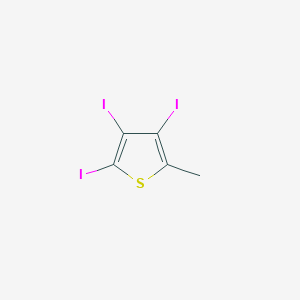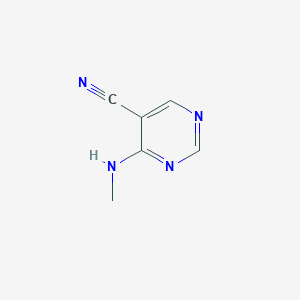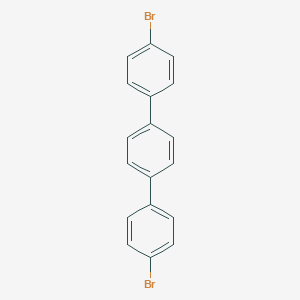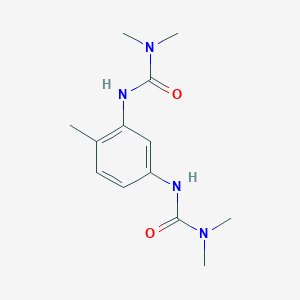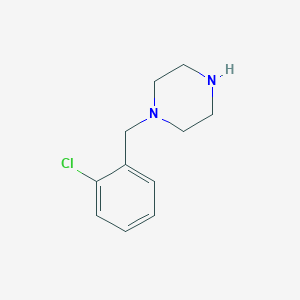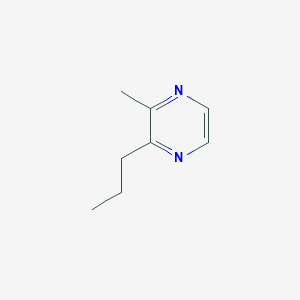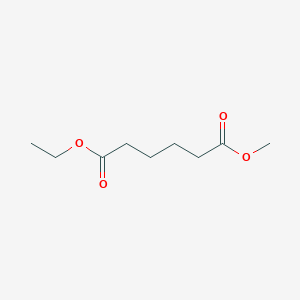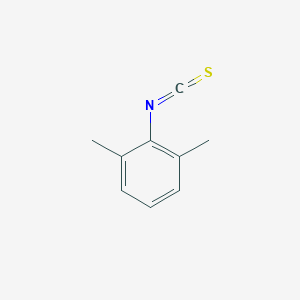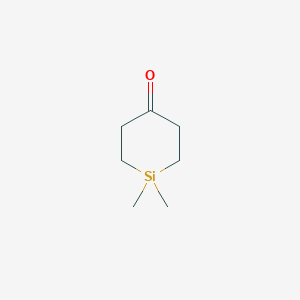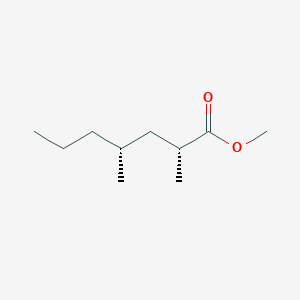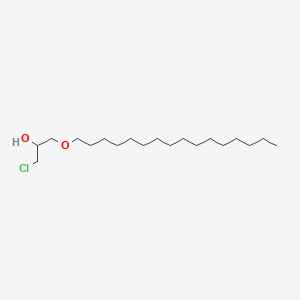
1-Chloro-3-(hexadecyloxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(hexadecyloxy)propan-2-ol, also known as CHX, is a synthetic compound that has gained significant attention in scientific research. CHX is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating cellular functions such as proliferation, differentiation, and apoptosis. In
科学研究应用
1-Chloro-3-(hexadecyloxy)propan-2-ol has been extensively used in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-Chloro-3-(hexadecyloxy)propan-2-ol has also been used to study the effects of PKC inhibition on the immune system, cardiovascular system, and nervous system.
作用机制
1-Chloro-3-(hexadecyloxy)propan-2-ol acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. It prevents the activation of PKC by blocking the binding of the co-factor diacylglycerol (DAG) and phorbol esters. This results in the inhibition of downstream signaling pathways that are activated by PKC.
生化和生理效应
1-Chloro-3-(hexadecyloxy)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It inhibits the phosphorylation of proteins that are regulated by PKC, such as MARCKS and myosin light chain. It also affects the expression of genes that are involved in cell cycle regulation and apoptosis. In addition, 1-Chloro-3-(hexadecyloxy)propan-2-ol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 1-Chloro-3-(hexadecyloxy)propan-2-ol is its high selectivity for PKC. It does not affect other kinases or enzymes that are involved in cellular signaling pathways. However, 1-Chloro-3-(hexadecyloxy)propan-2-ol has limited solubility in water, which can make it difficult to use in certain experimental conditions. In addition, the potency of 1-Chloro-3-(hexadecyloxy)propan-2-ol can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of 1-Chloro-3-(hexadecyloxy)propan-2-ol in scientific research. One area of interest is the development of new PKC inhibitors that are more potent and selective than 1-Chloro-3-(hexadecyloxy)propan-2-ol. Another area of interest is the investigation of the role of PKC in different disease states, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of 1-Chloro-3-(hexadecyloxy)propan-2-ol in combination with other inhibitors or chemotherapeutic agents could lead to the development of new cancer therapies.
属性
CAS 编号 |
18371-73-8 |
|---|---|
产品名称 |
1-Chloro-3-(hexadecyloxy)propan-2-ol |
分子式 |
C19H39ClO2 |
分子量 |
335 g/mol |
IUPAC 名称 |
1-chloro-3-hexadecoxypropan-2-ol |
InChI |
InChI=1S/C19H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19,21H,2-18H2,1H3 |
InChI 键 |
CEKNQNBGGWOLAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)O |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)O |
同义词 |
1-Chloro-3-hexadecyloxy-2-propanol |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


